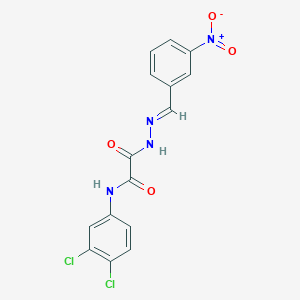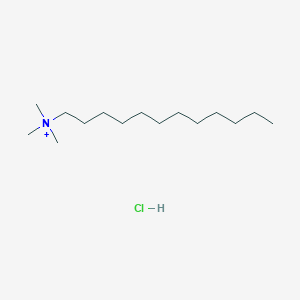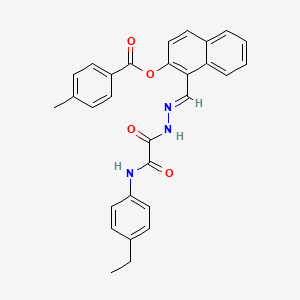![molecular formula C15H13ClN2O3 B12040253 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide est un composé organique qui a suscité un intérêt en raison de sa structure chimique unique et de ses applications potentielles dans divers domaines. Ce composé présente un groupe chlorophénoxy et un groupe hydroxyphénylméthylidèneamino, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide implique généralement la réaction du 2-chlorophénol avec l'acide chloroacétique pour former l'acide 2-(2-chlorophénoxy)acétique. Cet intermédiaire est ensuite mis à réagir avec la 4-hydroxybenzaldéhyde en milieu basique pour donner le produit final. Les conditions de réaction incluent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium et d'un solvant comme l'éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés. Les réactions sont généralement effectuées dans de grands réacteurs avec une surveillance continue de la température, du pH et d'autres paramètres pour optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques correspondants.
Réduction : Formation d'alcools correspondants.
Substitution : Formation de dérivés phénoxy substitués.
Applications de recherche scientifique
Le 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits agrochimiques
Mécanisme d'action
Le mécanisme d'action du 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies moléculaires exactes impliquées sont encore à l'étude, mais on pense qu'il interfère avec les processus cellulaires tels que la transduction du signal et l'expression génique .
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-chlorophénoxy)éthanol : Un bloc de construction polyvalent utilisé dans la recherche et la chimie industrielle.
Acide 2-(2,4-dichlorophénoxy)propionique : Connu pour son utilisation comme herbicide et sa capacité à se dégrader dans le sol.
Unicité
Le 2-(2-chlorophénoxy)-N-[(E)-(4-hydroxyphényl)méthylidèneamino]acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Sa capacité à subir diverses réactions chimiques et ses applications dans plusieurs domaines en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C15H13ClN2O3 |
|---|---|
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-3-1-2-4-14(13)21-10-15(20)18-17-9-11-5-7-12(19)8-6-11/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Clé InChI |
BNZFLYMEWNWFIU-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)


![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)


![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
